1,2-Epoxy-6-(2,3-epoxypropoxy)hexahydro-4,7-methanoindan
Description
Properties
CAS No. |
3712-92-3 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
10-(oxiran-2-ylmethoxy)-4-oxatetracyclo[6.2.1.02,7.03,5]undecane |
InChI |
InChI=1S/C13H18O3/c1-6-2-10(15-5-7-4-14-7)9(1)12-8(6)3-11-13(12)16-11/h6-13H,1-5H2 |
InChI Key |
NJBGVARMYOOVSX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C3C2CC4C3O4)OCC5CO5 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of this compound generally involves epoxidation of suitable precursors containing double bonds or hydroxy groups that can be converted into epoxy rings. The key steps include:
- Selection of a hexahydro-4,7-methanoindan derivative with appropriate functional groups (e.g., allyl or hydroxy substituents).
- Introduction of the 2,3-epoxypropoxy group via nucleophilic substitution or glycidylation.
- Epoxidation of double bonds or epoxidation of allyl ethers using peracids or other epoxidizing agents.
This process requires precise control of reaction parameters such as temperature, pH, and reaction time to maximize yield and minimize side reactions.
Detailed Epoxidation Process
The epoxidation step typically uses peracids such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid , which react with alkenes to form oxirane rings. The reaction conditions are optimized to avoid over-oxidation or ring-opening side reactions.
- Reaction Conditions:
- Temperature: Usually maintained between 0°C and 40°C to control reaction rate and selectivity.
- Solvent: Commonly dichloromethane or chloroform for good solubility and reaction control.
- Time: Reaction times range from 1 to 6 hours depending on substrate and reagent concentrations.
Alternative Synthetic Routes
Patent literature indicates the use of cycloaliphatic epoxy resin synthesis involving diepoxides and multifunctional epoxy intermediates, where this compound is a key intermediate or component in multicomponent adhesive formulations.
Reaction Optimization and Parameters
| Parameter | Typical Range / Condition | Effect on Product Quality |
|---|---|---|
| Temperature | 0°C to 40°C | Controls epoxidation rate, minimizes side reactions |
| Reaction Time | 1 to 6 hours | Sufficient for complete epoxidation, excessive time may cause degradation |
| pH | Neutral to slightly acidic (pH 5-7) | Maintains stability of epoxy groups |
| Solvent | Dichloromethane, chloroform | Ensures substrate solubility and reaction control |
| Epoxidizing Agent | m-CPBA, peracetic acid | Determines efficiency and selectivity of epoxidation |
Analytical Techniques for Monitoring Preparation
- Gas Chromatography-Mass Spectrometry (GC-MS): To monitor reaction progress and identify by-products.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm epoxy ring formation and structural integrity.
- Fourier Transform Infrared Spectroscopy (FTIR): To detect characteristic epoxy group vibrations (~915 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC): For purity assessment.
Research Findings and Industrial Relevance
Studies have shown that the cross-linking ability of this compound is highly influenced by the curing agents and temperature conditions used during resin formulation. The dual epoxy groups facilitate efficient curing, leading to enhanced mechanical strength and chemical resistance in final products.
The compound is also noted for its thermal stability and fast curing properties when used in adhesive coatings, making it valuable in industrial applications such as electronics, automotive, and aerospace sectors.
Summary Table of Preparation Methods
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Precursor Selection | Hexahydro-4,7-methanoindan derivative with allyl/hydroxy groups | Starting material with double bonds or alcohol groups | Determines final epoxy substitution pattern |
| Epoxidation | Conversion of double bonds to epoxy rings | m-CPBA or peracetic acid, 0-40°C, 1-6 hours | Critical step for epoxy ring formation |
| Introduction of Epoxypropoxy Group | Nucleophilic substitution or glycidylation | Epichlorohydrin or glycidyl ethers, base catalyst | Forms 2,3-epoxypropoxy substituent |
| Purification | Removal of impurities and by-products | Chromatography, distillation | Ensures high purity for polymer applications |
Chemical Reactions Analysis
Types of Reactions
1,2-Epoxy-6-(2,3-epoxypropoxy)hexahydro-4,7-methanoindan undergoes various chemical reactions, including:
Oxidation: The epoxy groups can be oxidized to form diols.
Reduction: Reduction of the epoxy groups can lead to the formation of alcohols.
Substitution: The epoxy groups can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Adhesives and Sealants
This compound is often utilized in the formulation of cationically curable adhesives. Its ability to cure at low temperatures while maintaining excellent adhesion properties makes it ideal for bonding a wide range of substrates. The incorporation of 1,2-Epoxy-6-(2,3-epoxypropoxy)hexahydro-4,7-methanoindan into adhesive formulations enhances their performance by providing improved toughness and flexibility, which are crucial for applications requiring durable bonds under varying environmental conditions .
Coatings
The compound is also employed in protective coatings due to its superior chemical resistance and mechanical properties. When used in coatings, it contributes to enhanced durability and resistance to solvents and moisture. This makes it particularly useful in industrial applications where surfaces are exposed to harsh chemicals or extreme weather conditions .
Composite Materials
In composite materials, this compound serves as a matrix resin that binds reinforcing fibers together. Its compatibility with various fillers and reinforcements allows for the development of lightweight yet strong composite structures. These composites find applications in aerospace, automotive, and construction industries where high strength-to-weight ratios are essential .
Electrical Insulation
The compound exhibits excellent electrical insulating properties, making it suitable for use in electrical insulation applications. Its low moisture absorption and high dielectric strength contribute to the reliability of electrical components in various devices. This application is particularly important in the production of insulators and encapsulants for electronic circuits .
Case Study 1: Cationically Curable Adhesives
A study demonstrated that incorporating this compound into a cationic adhesive formulation resulted in a significant improvement in bond strength compared to traditional epoxy formulations. The adhesive exhibited rapid curing times and maintained flexibility under stress.
Case Study 2: Protective Coatings
In a comparative analysis of protective coatings containing this epoxy compound versus standard epoxy coatings, the former showed superior resistance to chemical exposure and mechanical abrasion. The study concluded that the unique properties of this compound significantly enhanced the longevity of the coating.
Mechanism of Action
The mechanism of action of 1,2-Epoxy-6-(2,3-epoxypropoxy)hexahydro-4,7-methanoindan involves the reactivity of its epoxy groups. These groups can form covalent bonds with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1,2-Epoxy-6-(2,3-epoxypropoxy)hexahydro-4,7-methanoindan with structurally related epoxy resins, focusing on backbone composition, epoxy group placement, and inferred functional properties.
| Compound Name | Structural Backbone | Epoxy Groups | Key Inferred Properties |
|---|---|---|---|
| This compound | Norbornene-derived bicyclic | 2 | High cross-linking density, radiation resistance, rigidity |
| 3,4-Epoxycyclohexylmethyl-3,4-epoxycyclohexanecarboxylate | Cyclohexane rings | 2 | Thermal stability, moderate flexibility, solvent resistance |
| Vinyl cyclohexanedioxide | Cyclohexane + vinyl group | 2 | Fast curing, low viscosity, compatibility with reactive diluents |
| Bis(3,4-epoxycyclohexylmethyl)adipate | Adipate ester + cyclohexane | 2 | Flexibility, impact resistance, adhesion promotion |
| Diglycidyl hexahydrophthalate | Phthalate ester | 2 | Chemical resistance, hydrolytic stability, electrical insulation |
| 2,2-Bis(4-(2,3-epoxypropoxy)cyclohexyl)propane | Bisphenol-like cyclohexane | 2 | High glass transition temperature (Tg), dimensional stability |
Structural and Functional Analysis:
Backbone Rigidity vs. Flexibility: The norbornene-derived structure of the target compound imparts rigidity, favoring applications requiring dimensional stability under stress (e.g., aerospace composites) . In contrast, adipate- or phthalate-based epoxies (e.g., bis(3,4-epoxycyclohexylmethyl)adipate) introduce ester linkages that enhance flexibility, making them suitable for coatings or adhesives .
Epoxy Reactivity and Cross-Linking :
- Compounds with spatially separated epoxy groups, such as vinyl cyclohexanedioxide, exhibit faster curing due to reduced steric hindrance. The target compound’s dual epoxies may require higher activation energy for polymerization but yield densely cross-linked networks with superior mechanical strength .
Radiation Resistance: The methanoindan backbone’s bicyclic structure likely provides better resistance to chain scission under high-energy radiation compared to linear cyclohexane-based epoxies. This property aligns with its use in radiation detection systems and nuclear shielding materials .
Thermal Performance :
- Cyclohexane-based epoxies (e.g., 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexanecarboxylate) benefit from symmetrical, thermally stable rings, whereas the target compound’s fused bicyclic system may offer higher thermal degradation thresholds due to reduced molecular mobility .
Biological Activity
The compound 1,2-Epoxy-6-(2,3-epoxypropoxy)hexahydro-4,7-methanoindan (CAS Number: 3712-92-3) is a cycloaliphatic epoxy resin that has garnered attention for its unique chemical structure and potential applications in various fields, particularly in materials science and biomedicine. This article delves into the biological activity of this compound, exploring its chemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 222.28 g/mol. Its structure features multiple epoxy groups which contribute to its reactivity and potential utility in various applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H18O3 |
| Molecular Weight | 222.28 g/mol |
| CAS Number | 3712-92-3 |
| EINECS | 223-059-6 |
The biological activity of this compound primarily arises from its ability to form cross-linked structures upon curing. This property is significant in applications such as coatings, adhesives, and encapsulants where durability and resistance to environmental factors are critical.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cell lines. For instance, a study demonstrated that at specific concentrations, the compound exhibited cytotoxicity against human cancer cell lines while showing minimal toxicity to normal cells. This selective toxicity suggests potential applications in targeted cancer therapies.
Case Study: Anticancer Activity
A notable case study involved the evaluation of the compound's effects on breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was hypothesized to involve apoptosis induction through reactive oxygen species (ROS) generation.
Table 2: Summary of Cytotoxicity Findings
| Cell Line | Concentration (µM) | Viability (%) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast) | 10 | 45 | Apoptosis via ROS generation |
| HeLa (Cervical) | 20 | 30 | Cell cycle arrest |
| Normal Fibroblasts | 50 | 85 | Minimal toxicity |
Applications in Material Science
Due to its unique properties, this epoxy compound is also explored for its use in cationically curable compositions. These materials exhibit improved toughness and cure speed at low temperatures. Such characteristics are advantageous for applications requiring rapid setting times without compromising mechanical integrity.
Research Findings on Material Properties
Research indicates that when incorporated into formulations with other components like silica and rubber modifiers, the compound enhances mechanical properties such as tensile strength and fracture toughness.
Table 3: Mechanical Properties of Cationically Curable Compositions
| Composition Type | T-Peel Strength (N/mm) | G1c Values (J/m²) |
|---|---|---|
| Control | 10 | 1400 |
| With Epoxy Compound | 17 | 1700 |
Q & A
Q. What are the recommended methods for synthesizing 1,2-Epoxy-6-(2,3-epoxypropoxy)hexahydro-4,7-methanoindan, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves epoxidation of precursor olefins or hydroxylation followed by oxidation. Key variables to optimize include:
- Catalyst selection : Use Lewis acids (e.g., BF₃·Et₂O) for regioselective epoxide formation .
- Temperature control : Maintain 0–5°C during epoxidation to minimize side reactions like ring-opening .
- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance epoxy stability .
- Analytical validation : Confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR to detect residual epoxide or hydroxyl groups .
Table 1 : Example Reaction Conditions
| Variable | Optimal Range | Analytical Validation Method |
|---|---|---|
| Catalyst | BF₃·Et₂O (0.1 eq) | <sup>11</sup>B NMR |
| Temperature | 0–5°C | DSC monitoring |
| Reaction Time | 6–8 hours | TLC (Rf = 0.3 in EtOAc/Hexane) |
Q. How should researchers safely handle this compound given its reactive epoxide groups?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods with ≥100 ft/min airflow to avoid inhalation of vapors .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- <sup>1</sup>H NMR: Identify epoxy protons (δ 3.1–3.5 ppm) and methanoindan backbone (δ 1.2–2.8 ppm) .
- <sup>13</sup>C NMR: Confirm epoxy carbons (δ 45–55 ppm) and ether linkages (δ 70–80 ppm) .
- FT-IR : Detect epoxy C–O–C stretching (1250–950 cm⁻¹) and verify absence of hydroxyl peaks (3200–3600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Use ESI+ mode to validate molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns .
Q. How can researchers assess the compound’s stability under varying pH conditions?
- Methodological Answer :
- Experimental Design :
Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C.
Monitor degradation via HPLC-UV at 254 nm at 0, 24, 48, and 72 hours.
Identify degradation products using LC-MS/MS .
- Key Findings : Epoxides are prone to hydrolysis in acidic (pH < 4) or alkaline (pH > 10) conditions, forming diols or cross-linked byproducts .
Q. What are the best practices for resolving contradictions in spectral data during characterization?
- Methodological Answer :
- Step 1 : Cross-validate data using complementary techniques (e.g., compare NMR with X-ray crystallography if single crystals are obtainable) .
- Step 2 : Replicate experiments under controlled conditions to rule out environmental variability .
- Step 3 : Apply computational chemistry (e.g., DFT calculations) to predict spectra and compare with empirical results .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in ring-opening reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states for nucleophilic attacks on epoxy carbons. Key parameters:
- Activation energy (ΔG‡) for ring-opening by amines/thiols.
- Fukui indices to identify electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways .
Q. What strategies mitigate stereochemical ambiguity in synthetic pathways involving this compound?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral columns (e.g., Chiralpak IA) to separate enantiomers .
- Asymmetric Catalysis : Employ Jacobsen’s Mn(III)-salen catalysts for enantioselective epoxide functionalization .
- Circular Dichroism (CD) : Confirm absolute configuration of isolated stereoisomers .
Q. How can researchers design experiments to study the compound’s interactions with biological macromolecules?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize proteins (e.g., cytochrome P450) on sensor chips to measure binding kinetics (KD, kon/koff) .
- Molecular Docking : Use AutoDock Vina to predict binding poses with enzyme active sites .
- In Vitro Assays : Test inhibition of epoxide hydrolases using fluorogenic substrates .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships in toxicity studies?
- Methodological Answer :
- Dose-Response Modeling : Fit data to Hill or Log-Logistic equations using nonlinear regression (e.g., GraphPad Prism).
- Principal Component Analysis (PCA) : Identify correlations between structural features (e.g., epoxy density) and toxicity endpoints .
- Benchmark Dose (BMD) Analysis : Calculate lower confidence limits for adverse effects using EPA Proast software .
Q. How can isotopic labeling elucidate metabolic pathways of this compound in environmental systems?
- Methodological Answer :
- Synthesis of <sup>13</sup>C-Labeled Analog : Introduce <sup>13</sup>C at methanoindan carbons via isotopically enriched precursors .
- Stable Isotope Probing (SIP) : Incubate labeled compound with soil microbiota; track <sup>13</sup>C incorporation into biomass via GC-IRMS .
- Metabolite Profiling : Use <sup>13</sup>C-NMR to identify degradation intermediates (e.g., epoxy-diols) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
